molecular formula C12H14O2 B11726171 Methyl 3-(2,5-dimethylphenyl)prop-2-enoate

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate

Cat. No.: B11726171
M. Wt: 190.24 g/mol
InChI Key: BOTNWHZTEASVBM-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate is an organic compound with the molecular formula C12H14O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions. This compound is known for its applications in organic synthesis and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate can be synthesized through the esterification of 3-(2,5-dimethylphenyl)prop-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a small amount of sulfuric acid or hydrochloric acid as a catalyst. The reaction is monitored until the completion, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can lead to higher production rates and purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(2,5-dimethylphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2,5-dimethylphenyl)prop-2-enoate is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 3-(2,5-dimethylphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3

InChI Key

BOTNWHZTEASVBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)OC

Origin of Product

United States

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